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Compound of Interest

Compound Name: 4-(4-Ethyl-benzyl)-piperidine

Cat. No.: B1366543

An In-Depth Technical Guide to 4-(4-Ethyl-benzyl)-piperidine for Advanced Research and
Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-(4-Ethyl-benzyl)-piperidine,
a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for
researchers, medicinal chemists, and drug development professionals, this guide synthesizes
critical data on its chemical identity, physicochemical properties, synthesis, and strategic
application as a structural scaffold in the design of novel therapeutics. The insights herein are
grounded in established chemical principles and supported by authoritative sources to ensure
scientific integrity and practical utility.

Core Chemical Identity and Structure

4-(4-Ethyl-benzyl)-piperidine is a derivative of piperidine, a saturated six-membered
heterocycle containing a nitrogen atom. The structure is characterized by a piperidine ring
substituted at the 4-position with a benzyl group, which is itself further substituted at its para-
position with an ethyl group.

The primary Chemical Abstracts Service (CAS) registration number for this compound is
781595-51-5.[1][2] An alternative CAS number, 1543012-73-2, has also been associated with
this structure by some suppliers.[3]
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The definitive structure can be represented by various standard chemical notations:
e Molecular Formula: C1aH21N[1]

e SMILES (Simplified Molecular-Input Line-Entry
System):CCC1=CC=C(CC2CCNCC2)C=C1[1]

e InChl (International Chemical Identifier):InChl=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-
9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3

The presence of the basic piperidine nitrogen and the lipophilic ethyl-substituted aromatic ring
defines its physicochemical character and its potential for interaction with biological targets.

Structural Diagram

Caption: 2D representation of the 4-(4-Ethyl-benzyl)-piperidine molecule.

Physicochemical and Pharmacokinetic-Relevant
Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its
behavior in both chemical reactions and biological systems. The data below has been
consolidated from chemical databases and predictive models.
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Property Value Source
Molecular Weight 203.32 g/mol [1]
Physical Form Solid
LogP (Octanol-Water Partition

2.79-3.12 [1]12]
Coeff.)
Topological Polar Surface Area

12.03 A2 [1]
(TPSA)
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 1 [1]
Rotatable Bonds 3 [1]
pKa (Predicted) 10.60 £ 0.10 [2]
Boiling Point (Predicted) 314.08 °C at 760 mmHg [2]

Expert Interpretation: The LogP value of approximately 3 suggests moderate lipophilicity,
indicating a good potential for crossing cellular membranes, including the blood-brain barrier—
a critical feature for CNS-targeted agents. The pKa of ~10.6 confirms that the piperidine
nitrogen will be protonated at physiological pH (pKa > 7.4), allowing for ionic interactions with
biological targets such as receptors or enzymes. The low TPSA and small number of rotatable
bonds are characteristic of scaffolds with favorable oral bioavailability and metabolic stability
profiles.[4]

Synthesis and Manufacturing Pathway

While multiple synthetic routes to 4-substituted piperidines exist, a robust and adaptable
method for preparing 4-(4-Ethyl-benzyl)-piperidine involves a palladium-catalyzed cross-
coupling reaction, such as the Suzuki coupling.[5] This approach offers high yields and
excellent functional group tolerance, making it ideal for creating diverse libraries of analogs for
structure-activity relationship (SAR) studies.
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Proposed Retrosynthetic Analysis & Forward Synthesis
Workflow

A logical retrosynthetic disconnection points to two key building blocks: a piperidine-containing
boronic acid derivative and a halogenated ethylbenzene. The forward synthesis would proceed

as follows:

Proposed Synthesis Workflow

Step 1: Boc Protection
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Caption: Step-by-step synthesis of 4-(4-Ethyl-benzyl)-piperidine via Suzuki coupling.

Detailed Experimental Protocol (Conceptual)

Protection of Piperidine Nitrogen: 4-Piperidinone is reacted with di-tert-butyl dicarbonate
((Boc)20) in the presence of a base like triethylamine (EtsN) in a solvent such as
dichloromethane (DCM) to yield N-Boc-4-piperidone. Causality: The Boc protecting group
prevents side reactions at the nitrogen in subsequent steps and can be removed under mild
acidic conditions.

Olefin Synthesis (Wittig Reaction): N-Boc-4-piperidone is treated with a Wittig reagent, such
as methyltriphenylphosphonium bromide and a strong base, to form N-Boc-4-
methylenepiperidine. Causality: This step introduces the exocyclic double bond required for
the subsequent hydroboration to install the borane at the desired position.

Hydroboration: N-Boc-4-methylenepiperidine is subjected to hydroboration using 9-
borabicyclo[3.3.1]Jnonane (9-BBN) in tetrahydrofuran (THF). Causality: 9-BBN is a sterically
hindered borane that ensures anti-Markovnikov addition across the double bond, selectively
forming the organoborane intermediate at the terminal carbon.

Palladium-Catalyzed Suzuki Coupling: The resulting organoborane is coupled with 1-bromo-
4-ethylbenzene using a palladium catalyst (e.g., Pd(dppf)Clz2) and a base (e.g., K2COs) in a
solvent system like dioxane and water.[5] Causality: The Suzuki reaction is a highly efficient
C(sp?)-C(sp?) bond-forming reaction, ideal for linking the aliphatic piperidine moiety to the
aromatic ring.

Deprotection: The Boc group is removed from the product of the coupling reaction using a
strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCI) in DCM, to yield the
final product, 4-(4-Ethyl-benzyl)-piperidine.

Self-Validation and Quality Control: Each step of this protocol requires rigorous validation. The

identity and purity of intermediates and the final product must be confirmed using standard

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
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Strategic Importance in Drug Discovery and
Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs targeting a wide range of diseases.[4][6] Its conformational flexibility and ability
to present substituents in well-defined three-dimensional space make it a highly valuable
structural motif.

The 4-benzylpiperidine core, in particular, is a well-established pharmacophore for central
nervous system (CNS) agents.[7] It acts as a bioisostere for phenethylamine, a core structure
in many neurotransmitters. By modifying the substitution on the benzyl ring (as with the 4-ethyl
group in this case), medicinal chemists can fine-tune properties such as:

o Receptor Selectivity and Potency: The ethyl group can occupy a specific hydrophobic pocket
in a target protein, enhancing binding affinity and selectivity over other receptors.

o Pharmacokinetics (ADME): The added lipophilicity can influence absorption, distribution,
metabolism, and excretion profiles. For instance, it can modulate metabolic stability by
blocking a potential site of aromatic oxidation.

e Physicochemical Properties: Altering substituents impacts solubility, lipophilicity, and crystal
packing.
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Role of the Scaffold in Drug Discovery
4-(4-Ethylbenzyl)
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Caption: The central role of the 4-(4-ethylbenzyl)piperidine scaffold in drug design.

This specific compound, 4-(4-Ethyl-benzyl)-piperidine, serves as a key starting material or
intermediate for synthesizing novel chemical entities (NCES).[8] Its structure is related to
compounds investigated as dopamine reuptake inhibitors and NMDA receptor antagonists,
highlighting its potential in neuroscience research.[7][9]

Safety and Handling

Based on available supplier data, 4-(4-Ethyl-benzyl)-piperidine should be handled with
appropriate precautions in a laboratory setting.

e GHS Pictogram: GHSO07 (Exclamation Mark)[1]

 Signal Word: Warning[1]
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e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
e Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362[1]

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling
this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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